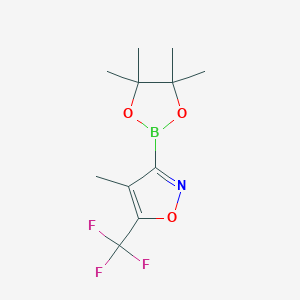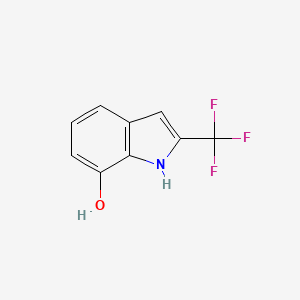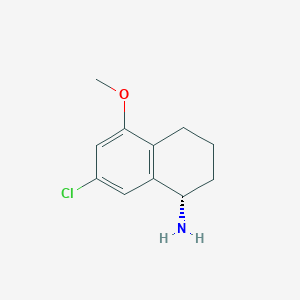
1,8-Bis(cyclohexylamino)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Bis(cyclohexylamino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by the presence of two cyclohexylamino groups attached to the anthracene-9,10-dione core, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis(cyclohexylamino)anthracene-9,10-dione typically involves the reaction of anthraquinone with cyclohexylamine. The process can be summarized as follows:
Starting Material: Anthraquinone is used as the starting material.
Reaction with Cyclohexylamine: Anthraquinone is reacted with cyclohexylamine in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, where the reaction conditions are optimized for maximum yield and purity. The use of automated reactors and advanced purification techniques ensures consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,8-Bis(cyclohexylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Various substituted anthraquinone derivatives.
Aplicaciones Científicas De Investigación
1,8-Bis(cyclohexylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,8-Bis(cyclohexylamino)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which may lead to cytotoxic effects. Additionally, it can inhibit specific enzymes involved in cellular processes, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Bis(cyclohexylamino)anthracene-9,10-dione
- 1,5-Bis(cyclohexylamino)anthracene-9,10-dione
- 1,8-Bis(phenylamino)anthracene-9,10-dione
Uniqueness
1,8-Bis(cyclohexylamino)anthracene-9,10-dione is unique due to the specific positioning of the cyclohexylamino groups at the 1 and 8 positions on the anthracene-9,10-dione core. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
478695-69-1 |
|---|---|
Fórmula molecular |
C26H30N2O2 |
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
1,8-bis(cyclohexylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C26H30N2O2/c29-25-19-13-7-15-21(27-17-9-3-1-4-10-17)23(19)26(30)24-20(25)14-8-16-22(24)28-18-11-5-2-6-12-18/h7-8,13-18,27-28H,1-6,9-12H2 |
Clave InChI |
LOXYAISXMRAABD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4NC5CCCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





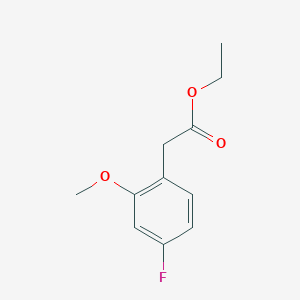
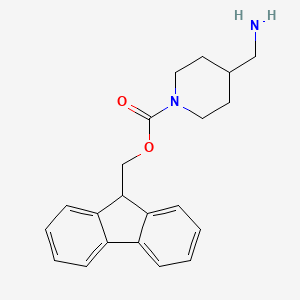
![[3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclopentyl-4-piperidinyl)oxy]-1-methyl-](/img/structure/B13126982.png)
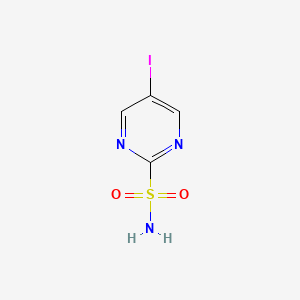
![1'-Methyl-5-(trifluoromethoxy)spiro[indoline-3,4'-piperidine]](/img/structure/B13126986.png)
![4,7-Dibenzyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13126989.png)
